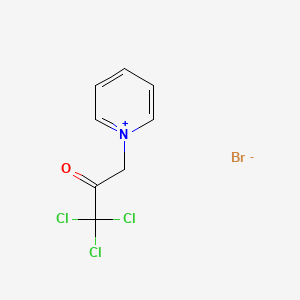
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It is a pyridinium salt with a trichloromethyl ketone group, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 1,1,1-trichloroacetone in the presence of a brominating agent. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The trichloromethyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and solvents like dichloromethane or acetonitrile to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .
科学的研究の応用
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trichloromethyl ketone group is highly reactive, allowing the compound to participate in various chemical reactions. The pyridinium ion can stabilize reaction intermediates, facilitating the formation of new bonds and products .
類似化合物との比較
Similar Compounds
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Similar structure but with fluorine atoms instead of chlorine.
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is unique due to its combination of a trichloromethyl ketone group and a pyridinium ion. This combination provides distinct reactivity and stability, making it valuable for various chemical and biochemical applications .
特性
CAS番号 |
80615-96-9 |
|---|---|
分子式 |
C8H7BrCl3NO |
分子量 |
319.4 g/mol |
IUPAC名 |
1,1,1-trichloro-3-pyridin-1-ium-1-ylpropan-2-one;bromide |
InChI |
InChI=1S/C8H7Cl3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChIキー |
QGHLSBGIFUEHBP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)C(Cl)(Cl)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















